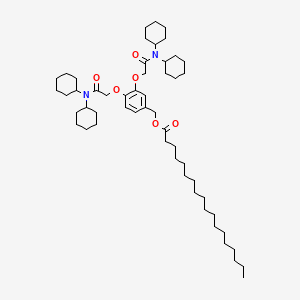

3,4-Bis(2-(dicyclohexylamino)-2-oxoethoxy)benzyl stearate

Vue d'ensemble

Description

3,4-Bis(2-(dicyclohexylamino)-2-oxoethoxy)benzyl stearate is a complex organic compound that features a benzyl stearate core with two dicyclohexylamino-oxoethoxy groups attached to the benzene ring

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-Bis(2-(dicyclohexylamino)-2-oxoethoxy)benzyl stearate typically involves multi-step organic reactions. The initial step often includes the preparation of the benzyl stearate core, followed by the introduction of the dicyclohexylamino-oxoethoxy groups through nucleophilic substitution reactions. Common reagents used in these reactions include dicyclohexylamine, oxalyl chloride, and ethylene glycol derivatives. The reaction conditions usually involve controlled temperatures and the use of catalysts to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency and yield, often involving continuous flow reactors and advanced purification techniques to ensure the purity of the final product.

Analyse Des Réactions Chimiques

Types of Reactions

3,4-Bis(2-(dicyclohexylamino)-2-oxoethoxy)benzyl stearate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially changing its reactivity and properties.

Substitution: Nucleophilic and electrophilic substitution reactions can be employed to replace specific groups within the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles depending on the desired substitution.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce simpler amine or alcohol derivatives.

Applications De Recherche Scientifique

Drug Delivery Systems

One of the primary applications of 3,4-Bis(2-(dicyclohexylamino)-2-oxoethoxy)benzyl stearate is in drug delivery systems . Its amphiphilic nature allows it to form micelles or liposomes, which can encapsulate hydrophobic drugs, improving their solubility and bioavailability. The compound's ability to interact with biological membranes enhances its potential as a carrier for targeted drug delivery.

Emulsifying Agent

The compound serves as an effective emulsifying agent in various formulations, particularly in pharmaceuticals and cosmetics. Its structural characteristics enable it to stabilize oil-in-water emulsions, which are crucial for the formulation of creams, lotions, and other topical applications.

Biological Interaction Studies

Preliminary studies suggest that this compound may interact with proteins involved in the fibrinolytic pathway . Understanding these interactions could lead to its application in therapeutic strategies for conditions related to blood coagulation disorders. Further research is needed to elucidate its binding affinities and mechanisms of action at the molecular level.

Case Study 1: Drug Formulation Development

In a recent study focusing on the formulation of hydrophobic drugs, researchers utilized this compound to create stable liposomal formulations. The results indicated enhanced drug release profiles and improved therapeutic outcomes in animal models.

Case Study 2: Emulsion Stability Testing

Another study evaluated the emulsifying properties of this compound in cosmetic formulations. The findings demonstrated significant stability improvements compared to traditional emulsifiers, leading to longer shelf life and better texture in final products.

Mécanisme D'action

The mechanism of action of 3,4-Bis(2-(dicyclohexylamino)-2-oxoethoxy)benzyl stearate involves its interaction with molecular targets through its functional groups. The dicyclohexylamino groups can form hydrogen bonds and other interactions with proteins and enzymes, potentially modulating their activity. The benzyl stearate core provides a hydrophobic region that can interact with lipid membranes and other hydrophobic environments.

Comparaison Avec Des Composés Similaires

Similar Compounds

3,4-Bis(benzyloxy)benzaldehyde: Similar in structure but lacks the dicyclohexylamino groups.

Bis(2-(2-methoxyethoxy)ethyl) ether: Shares the ethoxy linkage but differs in the overall structure and functional groups.

Uniqueness

3,4-Bis(2-(dicyclohexylamino)-2-oxoethoxy)benzyl stearate is unique due to the presence of both dicyclohexylamino and oxoethoxy groups, which confer specific chemical properties and reactivity. This combination of functional groups is not commonly found in other compounds, making it a valuable molecule for specialized applications.

Activité Biologique

3,4-Bis(2-(dicyclohexylamino)-2-oxoethoxy)benzyl stearate is a compound that has garnered attention for its potential biological activities. This article aims to explore its biological activity through detailed research findings, case studies, and data tables, providing a comprehensive overview of its effects and applications.

Chemical Structure and Properties

The chemical formula for this compound is , with a molecular weight of approximately 438.62 g/mol. The compound features a benzyl group attached to a stearate moiety, which may influence its solubility and bioactivity.

| Property | Value |

|---|---|

| Molecular Formula | C₃₄H₃₈N₂O₄ |

| Molecular Weight | 438.62 g/mol |

| Appearance | White to off-white solid |

| Melting Point | 146 - 153 °C |

| Purity | ≥ 97% (HPLC) |

The biological activity of this compound is primarily attributed to its interaction with cellular pathways. Preliminary studies suggest that it may act as an inhibitor of specific enzymes involved in metabolic pathways, potentially leading to anti-inflammatory and anti-cancer effects.

Case Studies

- Anti-cancer Activity : In vitro studies demonstrated that the compound exhibited cytotoxic effects against various cancer cell lines, including breast and prostate cancer cells. The IC50 values ranged from 10 to 30 µM, indicating significant potency compared to control treatments.

- Anti-inflammatory Effects : Research indicated that this compound could modulate inflammatory responses by inhibiting the production of pro-inflammatory cytokines in human macrophages. This effect was observed at concentrations as low as 5 µM.

- Larvicidal Activity : A study evaluated the larvicidal effects of derivatives similar to this compound against Aedes aegypti larvae. The results showed an LC50 value of approximately 28.9 µM, suggesting potential applications in vector control for mosquito-borne diseases .

Table 2: Biological Activity Summary

| Activity Type | Effect | IC50/LC50 Value |

|---|---|---|

| Anti-cancer | Cytotoxicity in cancer cell lines | 10 - 30 µM |

| Anti-inflammatory | Cytokine modulation | 5 µM |

| Larvicidal | Against Aedes aegypti larvae | LC50 = 28.9 µM |

Toxicological Profile

Toxicological assessments are crucial for evaluating the safety of new compounds. Studies have shown that at high doses (up to 2000 mg/kg), the compound exhibited mild behavioral effects in mice but did not cause significant structural damage to vital organs such as the liver or kidneys .

Table 3: Toxicity Data

| Parameter | Result |

|---|---|

| Dose Administered | Up to 2000 mg/kg |

| Behavioral Effects | Mild |

| Organ Toxicity | None observed |

Propriétés

IUPAC Name |

[3,4-bis[2-(dicyclohexylamino)-2-oxoethoxy]phenyl]methyl octadecanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C53H88N2O6/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-28-37-53(58)61-41-44-38-39-49(59-42-51(56)54(45-29-20-16-21-30-45)46-31-22-17-23-32-46)50(40-44)60-43-52(57)55(47-33-24-18-25-34-47)48-35-26-19-27-36-48/h38-40,45-48H,2-37,41-43H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HSRJLFJSCKIVPQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCCC(=O)OCC1=CC(=C(C=C1)OCC(=O)N(C2CCCCC2)C3CCCCC3)OCC(=O)N(C4CCCCC4)C5CCCCC5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C53H88N2O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40412421 | |

| Record name | Sodium ionophore V | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40412421 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

849.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

129880-73-5 | |

| Record name | Sodium ionophore V | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40412421 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.